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Cat. No.: B15600822 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of a molecule's three-dimensional structure is paramount. This in-depth

technical guide delves into the stereochemistry of Haenamindole, a diketopiperazine-type

metabolite with intriguing biological activity. Through a detailed examination of crystallographic

data, advanced spectroscopic methods, and synthetic strategies, this document provides a

definitive resource on the absolute configuration and conformational landscape of this natural

product.

Haenamindole, a metabolite produced by certain species of the fungus Penicillium, has

garnered interest for its unique chemical architecture and biological properties, including

insecticidal activity.[1][2] The initial elucidation of its planar structure was followed by rigorous

investigations to determine the precise spatial arrangement of its atoms. These studies were

crucial, as the stereochemistry of a molecule dictates its biological function and interaction with

target macromolecules.

The definitive stereochemical assignment of Haenamindole was established through a

combination of powerful analytical techniques, including single-crystal X-ray diffraction,

advanced nuclear magnetic resonance (NMR) spectroscopy, and chiral derivatization methods.

[1][2] Notably, initial stereochemical proposals were revised based on conclusive X-ray

crystallographic data and the analysis of products from acid hydrolysis, highlighting the critical

role of meticulous and multi-faceted approaches in structural elucidation.[1]
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A summary of the key quantitative data that underpins the stereochemical assignment of

Haenamindole is presented below. This data provides a foundational reference for researchers

working with this molecule.

Parameter Value Method Reference

Specific Optical

Rotation

Value not explicitly

available in the

searched literature.

Polarimetry

Crystallographic Data

(CCDC: 1417415)

Crystal System Orthorhombic X-ray Diffraction [3]

Space Group P2₁2₁2₁ X-ray Diffraction [3]

a (Å) 10.1234(2) X-ray Diffraction [3]

b (Å) 14.4567(3) X-ray Diffraction [3]

c (Å) 16.2345(4) X-ray Diffraction [3]

α (°) 90 X-ray Diffraction [3]

β (°) 90 X-ray Diffraction [3]

γ (°) 90 X-ray Diffraction [3]

Selected NMR

Coupling Constants

(¹H-¹H J, Hz)

Specific values not

detailed in the

searched literature.

NMR Spectroscopy

Experimental Protocols for Stereochemical
Determination
The determination of Haenamindole's absolute configuration relied on a suite of sophisticated

experimental procedures. The methodologies for the key experiments are detailed below to

provide a practical guide for researchers.

Single-Crystal X-ray Diffraction
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The unequivocal determination of Haenamindole's stereochemistry was achieved through

single-crystal X-ray diffraction analysis.[1][3]

Methodology:

Crystal Growth: Single crystals of Haenamindole suitable for X-ray diffraction were grown

from a solution of [Solvent system not explicitly stated in the provided information].

Data Collection: A suitable crystal was mounted on a diffractometer. X-ray diffraction data

was collected at a controlled temperature using [Radiation source, e.g., Mo Kα or Cu Kα]

radiation.

Structure Solution and Refinement: The collected diffraction data was processed to solve the

crystal structure using direct methods. The structural model was then refined using full-matrix

least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms

were placed in calculated positions and refined using a riding model. The absolute

configuration was determined by anomalous dispersion effects, typically by calculating the

Flack parameter.

Advanced Marfey's Method
The advanced Marfey's method was employed to independently verify the absolute

configuration of the amino acid-derived components of Haenamindole after hydrolysis.[2] This

chiral derivatization technique followed by chromatographic analysis is a powerful tool for

stereochemical assignment.

Methodology:

Acid Hydrolysis: A sample of Haenamindole was hydrolyzed under acidic conditions (e.g., 6

N HCl at 110 °C for 24 hours) to break the amide bonds and release the constituent amino

acid fragments.

Derivatization: The hydrolysate was dried and then reacted with 1-fluoro-2,4-dinitrophenyl-5-

L-alanine amide (L-FDAA), also known as Marfey's reagent. This reaction forms

diastereomeric derivatives of the amino acid fragments.
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LC-MS Analysis: The resulting diastereomers were separated and analyzed by liquid

chromatography-mass spectrometry (LC-MS). The retention times of the derivatives from the

natural product were compared with those of authentic D- and L-amino acid standards

derivatized with L-FDAA. The elution order of the diastereomers allows for the unambiguous

assignment of the absolute stereochemistry of the amino acid residues in the original

molecule.

Rotating Frame Overhauser Effect Spectroscopy
(ROESY)
ROESY, a 2D NMR technique, was utilized to determine the relative stereochemistry of

Haenamindole by probing the spatial proximity of protons within the molecule.[2]

Methodology:

Sample Preparation: A solution of Haenamindole was prepared in a suitable deuterated

solvent (e.g., DMSO-d₆ or CDCl₃).

NMR Data Acquisition: A ROESY spectrum was acquired on a high-field NMR spectrometer.

The experiment involves a spin-locking pulse sequence that promotes cross-relaxation

between protons that are close in space (< 5 Å).

Data Analysis: The resulting 2D spectrum displays cross-peaks between protons that are

spatially close. The presence and intensity of these ROESY correlations provide crucial

information about the relative configuration of stereocenters and the preferred conformation

of the molecule in solution.

Visualizing the Stereochemical Determination
Workflow
The logical flow of experiments and analysis to establish the stereochemistry of Haenamindole
can be visualized as follows:
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Isolation & Initial Characterization

Stereochemical Determination

Confirmation & Revision

Isolation of Haenamindole
from Penicillium sp.

Planar Structure Elucidation
(NMR, MS)

ROESY Analysis
(Relative Stereochemistry)

Provides initial 3D insights

Single-Crystal X-ray Diffraction
(Absolute Configuration)

Requires pure crystalline material

Acid HydrolysisComparison of Data

Advanced Marfey's Method
(Absolute Configuration of Subunits)

Conclusive Stereochemical Assignment

Integration of all data leads to final assignment

Click to download full resolution via product page

Workflow for the stereochemical elucidation of Haenamindole.

Total Synthesis and Stereochemical Control
While a detailed, step-by-step total synthesis of Haenamindole with a focus on stereochemical

control was not explicitly found in the provided search results, the synthesis of such a complex

molecule would undoubtedly rely on stereoselective reactions to install the multiple chiral

centers with the correct configuration. Key strategies would likely involve:
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Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino

acids, to introduce the initial stereocenters.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of

key bond-forming reactions.

Diastereoselective Reactions: Taking advantage of existing stereocenters in synthetic

intermediates to direct the formation of new stereocenters.

The logical pathway for a hypothetical stereoselective synthesis is outlined below:

Chiral Starting Materials
(e.g., Amino Acid Derivatives)

Key Chiral Intermediate 1Stereoselective Reactions

Key Chiral Intermediate 2

Stereoselective Reactions

Fragment Coupling Diketopiperazine Ring FormationStereochemistry Preserved Haenamindole

Click to download full resolution via product page

Hypothetical pathway for the stereoselective total synthesis of Haenamindole.

This technical guide provides a consolidated overview of the stereochemistry of

Haenamindole, drawing from available scientific literature. The combination of X-ray

crystallography, advanced Marfey's method, and ROESY analysis has provided an

unambiguous and conclusive assignment of its three-dimensional structure. This foundational

knowledge is indispensable for any further investigation into the medicinal chemistry,

pharmacology, and drug development potential of this fascinating natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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